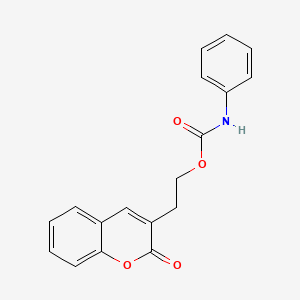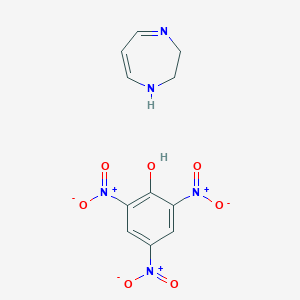
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions would depend on the desired product.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)piperazine: Lacks the nitrobenzenesulfonyl group.
4-(4-Nitrobenzene-1-sulfonyl)piperazine: Lacks the chloroethyl group.
1-(2-Bromoethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine: Similar structure but with a bromoethyl group instead of chloroethyl.
Uniqueness
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine is unique due to the presence of both the chloroethyl and nitrobenzenesulfonyl groups, which may confer specific chemical reactivity and biological activity.
特性
CAS番号 |
93172-09-9 |
|---|---|
分子式 |
C12H16ClN3O4S |
分子量 |
333.79 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C12H16ClN3O4S/c13-5-6-14-7-9-15(10-8-14)21(19,20)12-3-1-11(2-4-12)16(17)18/h1-4H,5-10H2 |
InChIキー |
WWQOHJJTXSNVME-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)




![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)





![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
